

2-Phenylpent-4-en-1-amine chemical properties

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Compound of Interest

Compound Name: 2-Phenylpent-4-en-1-amine

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Technical Guide: 2-Phenylpent-4-en-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and analytical methodologies for **2-Phenylpent-4-en-1-amine**. Given the specialized nature of this compound, this document also outlines general experimental workflows for the characterization and evaluation of novel chemical entities of this class.

Core Chemical Properties

2-Phenylpent-4-en-1-amine is a chiral primary amine with potential applications in organic synthesis and medicinal chemistry. Its core properties are summarized below.



Property	Value	Citation(s)
IUPAC Name	2-phenyl-4-penten-1-amine	[1]
CAS Number	17214-44-7	[1][2]
Molecular Formula	C11H15N	[2][3]
Molecular Weight	161.24 g/mol	[2]
Monoisotopic Mass	161.12045 Da	[3]
Physical Form	Liquid	[1]
Purity	Typically ≥95%	[1]
Storage Temperature	4 °C	[1]
InChI	1S/C11H15N/c1-2-6-11(9- 12)10-7-4-3-5-8-10/h2-5,7- 8,11H,1,6,9,12H2	[1][3]
InChlKey	JGJGGQQQBJYWGS- UHFFFAOYSA-N	[1][3]
SMILES	C=CCC(CN)C1=CC=CC=C1	[2][3]
Predicted XLogP	2.1	[3]

Safety and Handling

Comprehensive toxicological properties for **2-Phenylpent-4-en-1-amine** have not been fully investigated. Standard laboratory safety protocols should be strictly followed.



Hazard Class	Statement	Citation(s)
Skin Irritation	H315: Causes skin irritation	[2]
Eye Irritation	H319: Causes serious eye irritation	[2]
Respiratory	H335: May cause respiratory irritation	[2]
Precautions	P280: Wear protective gloves/eye protection.	[2]
Response (Eyes)	P305+P351+P338: IF IN EYES: Rinse cautiously	[2]
Response (Skin)	P332+P313: If skin irritation occurs: Get medical advice.	[2]

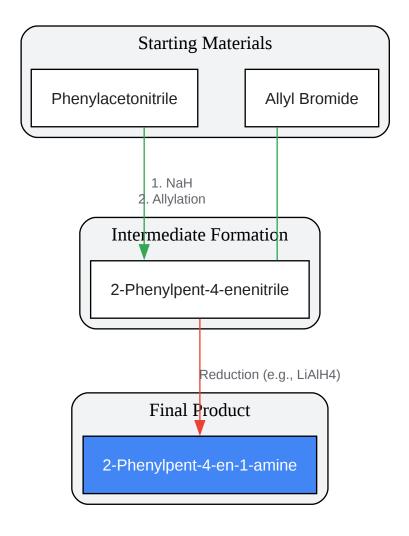
Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for **2-Phenylpent-4-en-1-amine** are not widely published, it is known to be synthesized through the bond cleavage of an amine and a terminal alkyne[2][4]. A plausible synthetic approach is illustrated below. As a chiral amine, the determination of its enantiomeric purity is critical.

Plausible Synthetic Pathway

A potential synthesis could involve the reaction of a phenyl-containing intermediate with an allyl group, followed by the introduction of the amine functionality. The diagram below outlines a conceptual synthetic pathway.





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A plausible synthetic route to **2-Phenylpent-4-en-1-amine**.

Experimental Protocol: Determination of Enantiomeric Purity by ¹H NMR

Since **2-Phenylpent-4-en-1-amine** can be used as a chiral catalyst, determining its enantiomeric excess (ee) is crucial[4]. A general protocol for this analysis involves chiral derivatization followed by ¹H NMR spectroscopy.

Objective: To determine the enantiomeric purity of a chiral primary amine sample.

Principle: The chiral amine is reacted with a chiral derivatizing agent (e.g., a combination of 2-formylphenylboronic acid and enantiopure BINOL) to form a mixture of diastereomeric



iminoboronate esters. The diastereomers will have distinct and well-resolved signals in the ¹H NMR spectrum, allowing for their quantification by integration[2][5].

Materials:

- Chiral primary amine sample (e.g., **2-Phenylpent-4-en-1-amine**)
- 2-Formylphenylboronic acid
- (S)-BINOL (or (R)-BINOL)
- Deuterated chloroform (CDCl₃)
- Anhydrous potassium carbonate (if starting from a salt)
- NMR tubes and spectrometer

Procedure:

- Preparation: Dry a 10 mL round-bottom flask in an oven at 200°C for at least 2 hours and cool to room temperature.
- · Reagent Addition:
 - Add the chiral primary amine (~0.4 mmol) to the flask.
 - Add 2-formylphenylboronic acid (~0.4 mmol) to the flask.
 - Add (S)-BINOL (~0.44 mmol) to the flask[2].
- Solvation: Add 5 mL of CDCl₃ to the reaction vessel using a glass syringe[2].
- Reaction: Stir the mixture at room temperature. The formation of the diastereomeric iminoboronate esters is typically rapid.
- NMR Analysis:
 - Transfer the resulting solution to an NMR tube.



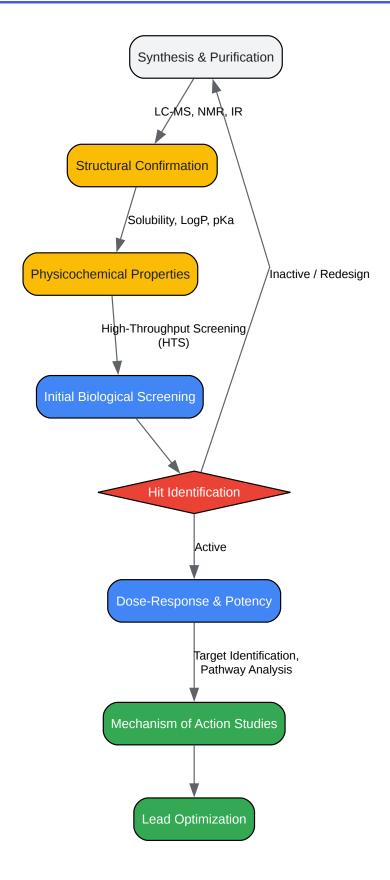
- Acquire a ¹H NMR spectrum.
- Identify the well-resolved signals corresponding to the diastereomers (e.g., the imino proton).
- Carefully integrate these distinct signals. The ratio of the integrals corresponds directly to the ratio of the enantiomers in the original amine sample.

Biological Activity and Characterization Workflow

While **2-Phenylpent-4-en-1-amine** has been noted for its use in ligand design, specific biological activities or interactions with signaling pathways are not extensively documented in publicly available literature[4]. Drug development professionals interested in this or similar novel compounds would typically follow a structured workflow for characterization and screening.

The following diagram illustrates a generalized workflow for advancing a novel chemical entity from initial synthesis to biological evaluation.





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General workflow for novel compound characterization and screening.



This workflow begins with the synthesis and rigorous structural confirmation of the compound. Following characterization of its fundamental physicochemical properties, the compound enters biological screening, often using high-throughput methods. If a compound shows promising activity ("hit identification"), it undergoes more detailed studies to determine its potency and mechanism of action, which can ultimately lead to its optimization as a drug candidate. This systematic approach is essential for the successful development of new therapeutic agents.

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